molecular formula C6H7BrF2 B2937060 5-Bromo-2,2-difluorospiro[2.3]hexane CAS No. 2306265-27-8

5-Bromo-2,2-difluorospiro[2.3]hexane

Cat. No.: B2937060
CAS No.: 2306265-27-8
M. Wt: 197.023
InChI Key: PBGXOOUFRCKDEB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Spirocyclic Systems in Organic Chemistry

Spiro compounds, characterized by at least two molecular rings connected by a single common atom, have a history stretching back to the early 20th century, with the first discussion on their nomenclature credited to Adolf von Baeyer in 1900. wikipedia.org These structures are not merely chemical curiosities; their distinct three-dimensional and conformationally restricted nature makes them highly valuable in various chemical disciplines. researchgate.netmdpi.com

The significance of spirocyclic systems is particularly pronounced in drug discovery and medicinal chemistry. nih.govacs.org Their rigid frameworks allow for a precise spatial arrangement of functional groups, which can lead to enhanced interaction with biological targets like proteins and enzymes. researchgate.netresearchgate.net This three-dimensionality is a key advantage over flat aromatic systems, potentially improving potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Consequently, spirocyclic motifs are found in numerous natural products with significant biological activity and are integral components of several approved drugs. researchgate.netmdpi.comnih.gov The interest in these scaffolds stems from their ability to serve as "privileged structures" that can be adapted to interact with a variety of biological targets. nih.gov

Structural Peculiarities and Conformational Rigidity of Spiro[2.3]hexane Scaffolds

The spiro[2.3]hexane framework consists of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. This arrangement results in a highly strained and rigid structure. researchgate.net The inherent ring strain, a consequence of the deviation from ideal bond angles in the small rings, significantly influences the molecule's reactivity and conformation. nih.gov

Compared to more flexible acyclic or larger cyclic systems, the conformational freedom of the spiro[2.3]hexane scaffold is severely restricted. researchgate.netbeilstein-journals.org This rigidity is a desirable trait in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. researchgate.net The well-defined three-dimensional structure allows for predictable positioning of substituents, which is crucial for rational drug design. researchgate.netnih.gov The unique spatial arrangement and favorable physicochemical properties of spiro[2.3]hexane make it an attractive building block for constructing more complex molecules with potential applications in bioorganic and medicinal chemistry. rsc.org

Rationale for Bromine and Geminal Difluorine Substitution in Spirocyclic Architectures, with specific relevance to 5-Bromo-2,2-difluorospiro[2.3]hexane

The strategic introduction of halogen atoms into organic molecules is a well-established strategy in drug design to modulate their biological and physicochemical properties. ump.edu.plresearchgate.net The specific combination of bromine and geminal difluorine groups in the spiro[2.3]hexane scaffold to form this compound is based on a multifaceted rationale.

Bromine Substitution: The incorporation of a bromine atom can lead to several advantageous effects. Bromine is a moderately electronegative and lipophilic atom. Its presence can enhance a molecule's membrane permeability and cellular uptake. researchgate.net Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can significantly increase binding affinity and therapeutic activity. ump.edu.plump.edu.pl This "heavy atom effect" can also be utilized in other therapeutic strategies. ump.edu.plsemanticscholar.org The introduction of bromine can also beneficially influence a drug's metabolism and duration of action. ump.edu.plump.edu.pl

Geminal Difluorine Substitution: The geminal difluoro (CF2) group is a valuable motif in medicinal chemistry. nih.gov Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often without a significant steric penalty. researchgate.netresearchgate.net The introduction of a CF2 group can have profound effects on a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. researchgate.netnih.gov This can block metabolic oxidation, prolonging the drug's half-life in the body. nih.gov

Binding Affinity: The highly polarized C-F bonds can engage in favorable interactions with protein targets, potentially enhancing binding affinity and potency. researchgate.netnih.gov

In the context of This compound , the combination of the rigid spiro[2.3]hexane core with bromine and geminal difluorine substituents creates a molecule with a unique set of properties. The rigid scaffold provides a fixed three-dimensional presentation of the halogen atoms, which can be optimized for interaction with a specific biological target. The bromine atom offers a potential halogen bonding site and increased lipophilicity, while the geminal difluoro group enhances metabolic stability and modulates electronic properties. This strategic combination of structural features makes this compound a compound of interest for further investigation in drug discovery programs.

Data Tables

Table 1: Properties of Halogens in Drug Design

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Roles in Medicinal Chemistry
Fluorine1.473.98Metabolic stability, pKa modulation, conformational control, bioisostere
Bromine1.852.96Halogen bonding, increased lipophilicity, metabolic handle

Table 2: Structural Features of Spiro[2.3]hexane

FeatureDescriptionImplication in Drug Design
Core Structure Fused cyclopropane and cyclobutane ringsHigh degree of sp³ character, three-dimensionality
Spirocenter Single quaternary carbon atom joining the two ringsFixed spatial orientation of the two rings
Conformation Conformationally rigid and strainedPredictable substituent orientation, reduced entropic penalty on binding

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,2-difluorospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2/c7-4-1-5(2-4)3-6(5,8)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGXOOUFRCKDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2,2 Difluorospiro 2.3 Hexane

Foundation of Spiro[2.3]hexane Core Construction

The creation of the spiro[2.3]hexane skeleton, a strained bicyclic system featuring a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, is the foundational challenge in synthesizing the target molecule. Various methodologies have been developed to assemble this unique and highly strained carbocycle.

Cyclopropanation and Related Annulation Strategies

Cyclopropanation and other annulation (ring-forming) reactions are direct and effective methods for building the spiro[2.3]hexane core. These strategies often begin with a pre-existing four-membered ring, such as a cyclobutanone (B123998) or an azetidine (B1206935) derivative, onto which the three-membered ring is constructed.

One common approach involves the reaction of cyclobutanones with a carbenoid or a related one-carbon component. nih.gov For instance, 1-oxaspiro[2.3]hexanes, which can serve as precursors to the carbocyclic core, are frequently obtained from cyclobutanones. nih.gov Similarly, aza-analogs like 5-azaspiro[2.3]hexane derivatives can be synthesized, highlighting the versatility of using four-membered heterocyclic starting materials. beilstein-journals.org In a specific example, monoprotected 1,5-diaminospiro[2.3]hexanes were successfully synthesized through the cyclopropanation of corresponding cyclobutane or azetidine precursors. researchgate.net

Another powerful technique is the formal [3+1] cycloaddition of cyclopropanone (B1606653) surrogates with sulfur ylides. This method has been employed to create enantioenriched spiro[2.3]hexan-4-ones through a unique semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate. researchgate.net The reaction of substituted alkylidenecyclobutanes with the Me₃Al/CH₂I₂ reagent system also yields 1,1-disubstituted spiro[2.3]hexanes. researchgate.net

The following table summarizes selected cyclopropanation and annulation strategies for forming the spiro[2.3]hexane core.

Table 1: Cyclopropanation and Annulation Strategies
Starting Material Reagent/Catalyst Product Type Reference
Cyclobutanone Carbenoid 1-Oxaspiro[2.3]hexane nih.gov
Azetidine derivative Ethyl diazoacetate / Rh₂(OAc)₄ 5-Azaspiro[2.3]hexane beilstein-journals.org
Cyclopropanone surrogate Trost's cyclopropylsulfonium reagent Spiro[2.3]hexan-4-one researchgate.net
Alkylidenecyclobutane Me₃Al / CH₂I₂ 1,1-Disubstituted spiro[2.3]hexane researchgate.net

Ring Expansion and Strain-Promoted Cycloaddition Reactions

Ring expansion reactions provide an alternative and powerful route to the spiro[2.3]hexane framework. These reactions often leverage the inherent ring strain of smaller cyclic precursors to drive the formation of the larger four-membered ring. A notable example is an organocatalytic enantioselective strategy that constructs highly strained spiro[2.3]hexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. This reaction proceeds through a cascade involving a Michael addition, followed by a ring expansion of the methylenecyclopropane (B1220202) intermediate. rsc.org

Strain-promoted cycloaddition reactions, while more commonly associated with bioorthogonal chemistry, also rely on the principles of releasing ring strain to facilitate bond formation. researchgate.net The high degree of strain in molecules like bicyclobutane makes them susceptible to reactions that lead to ring-opened or expanded products. askfilo.com For example, 1-oxaspiro[2.3]hexanes can undergo facile ring expansion under Lewis acidic conditions to yield cyclopentanones, a transformation driven by the release of strain energy from both the epoxide and cyclobutane rings. nih.gov

Modern Catalytic and Photochemical Approaches

Contemporary synthetic chemistry has introduced advanced catalytic and photochemical methods to construct the spiro[2.3]hexane core under mild and efficient conditions. Visible-light irradiation, in particular, has emerged as a green and effective tool. A general protocol for synthesizing functionalized spiro[2.3]hexanes has been developed using alkenes of low reactivity under visible-light irradiation, avoiding the need for harmful reagents. researchgate.net This additive-free approach is notable for its mild conditions, operational simplicity, and good functional group tolerance. researchgate.net

Organocatalysis also offers a metal-free pathway. A highly enantioselective cascade reaction to build the spiro[2.3]hexane skeleton utilizes an electron-deficient difluoro-substituted secondary amine catalyst. rsc.org This process efficiently generates multiple stereocenters with high control. rsc.org Furthermore, multicomponent reactions, where three or more reactants combine in a single operation, can provide rapid access to complex molecular architectures, including spirocycles. The use of a Mg-Sn catalytic system to promote the annulation of methylenecyclopropanes with cyanoalkenes represents a catalytic approach to spiro[2.3]hexane-1,1-dicarboxylates. researchgate.net

Strategies for Selective Halogenation in Spiro[2.3]hexane Systems

Once the spiro[2.3]hexane core is established, the next critical phase is the selective introduction of the bromine and geminal difluorine functionalities at the correct positions. This requires precise control over halogenation chemistry on a strained, saturated carbocyclic system.

Regioselective Bromination Protocols

The introduction of a single bromine atom onto the spiro[2.3]hexane skeleton at the C-5 position requires a regioselective approach. For saturated alkanes, radical bromination is a common and effective method. The reaction of cyclobutane with bromine, for instance, proceeds via a radical mechanism to yield bromocyclobutane. askfilo.com Reagents such as N-Bromosuccinimide (NBS) are frequently used as a source of bromine radicals, often initiated by light or a radical initiator like AIBN. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of radical bromination is dictated by the stability of the intermediate carbon radical. Tertiary hydrogens are generally abstracted more readily than secondary or primary hydrogens. In the spiro[2.3]hexane ring system, the hydrogens at the C-1 and C-5 positions are tertiary. Therefore, a radical bromination reaction would be expected to show selectivity for one of these positions. The specific conditions, including solvent and initiator, can influence the outcome of such reactions. wikipedia.org While direct literature on the regioselective bromination of the parent spiro[2.3]hexane is scarce, the principles of radical halogenation on strained rings provide a clear pathway. askfilo.comyoutube.com

Table 2: Common Reagents for Radical Bromination

Reagent Typical Initiator Substrate Class Reference
Bromine (Br₂) Light (hν) Alkanes askfilo.comyoutube.com
N-Bromosuccinimide (NBS) AIBN or Light (hν) Alkanes, Allylic/Benzylic positions wikipedia.orgmasterorganicchemistry.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Radical initiator Various organic-chemistry.org

Introduction of Geminal Difluorine Moiety

The installation of the 2,2-difluoro group on the cyclopropane ring is typically achieved using difluorocarbene (:CF₂) chemistry. Difluorocarbene is a reactive intermediate that can undergo cycloaddition with an alkene to form a gem-difluorocyclopropane. baranlab.org This approach would necessitate a synthetic route that constructs a methylenecyclobutane (B73084) intermediate, which then serves as the substrate for difluorocyclopropanation.

Difluorocarbene can be generated from various precursors. Common methods include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) or the reaction of a halodifluoromethane with a strong base. baranlab.org The Ruppert-Prakash reagent (TMSCF₃) can also be used to generate a difluorocarbene equivalent for insertion into an exocyclic alkene, a method that has been successfully applied to the synthesis of fluorinated spirocycles. nih.gov

The following table outlines common precursors for generating difluorocarbene for cyclopropanation reactions.

Table 3: Precursors for Difluorocarbene Generation
Precursor Method of Generation Application Reference
Chlorodifluoromethane (CHClF₂) Reaction with strong base Difluorocyclopropanation baranlab.org
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Thermal decomposition Difluorocyclopropanation baranlab.org
(Trifluoromethyl)trimethylsilane (TMSCF₃) Fluoride initiation Difluorocyclopropanation nih.gov
Dibromodifluoromethane (CBr₂F₂) Reaction with triphenylphosphine Difluorocyclopropanation baranlab.org

Development of Stereoselective Syntheses for 5-Bromo-2,2-difluorospiro[2.3]hexane Isomers

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of chiral centers in the spirocyclic system. While direct stereoselective methods for this exact compound are not extensively documented in publicly available research, principles from related synthetic strategies for fluorinated and spirocyclic compounds can be considered.

Methodologies for achieving stereoselectivity often involve the use of chiral catalysts or auxiliaries to control the spatial arrangement of atoms during the reaction. For instance, in the synthesis of other brominated and fluorinated organic molecules, enantioselective bromocyclization of difluoroalkenes has been achieved using chiral anion phase-transfer catalysis. nih.gov This approach has been successful in creating stereocenters containing a bromodifluoromethyl group. nih.gov

Another relevant area is the diastereoselective synthesis of spiro compounds. For example, the acid-catalyzed condensation of precursors to form spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been shown to yield diastereomerically pure products by carefully selecting the acid catalyst and solvent conditions. nih.gov Such strategies, while applied to different molecular frameworks, highlight potential pathways that could be adapted for the stereocontrolled synthesis of this compound isomers.

The table below summarizes potential stereoselective approaches based on methodologies applied to structurally related compounds.

MethodologyCatalyst/Reagent TypePotential Outcome for this compound
Chiral Anion Phase-Transfer CatalysisChiral Phosphoric Acids (e.g., (R)-TRIP) with electrophilic bromine sourceEnantioselective formation of one enantiomer over the other.
Diastereoselective CyclizationAcid catalysts (e.g., p-TsOH, CH₃SO₃H)Control over the relative stereochemistry of chiral centers, leading to specific diastereomers.

Further research is necessary to specifically apply and optimize these methods for the synthesis of this compound isomers.

Scalability and Sustainable Aspects in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of scalability and sustainability. While specific industrial processes for this compound are not detailed in the available literature, general principles of green chemistry and process scale-up can be applied.

A key aspect of scalability is the development of a practical and efficient process. For instance, the industrial scale-up of another brominated intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involved a six-step synthesis from readily available starting materials, achieving production on a 70 kg/batch scale. researchgate.net This demonstrates the feasibility of scaling up multi-step syntheses of complex brominated compounds.

Sustainable, or "green," chemistry principles aim to reduce the environmental impact of chemical processes. This can involve the use of less hazardous reagents, minimizing waste, and improving energy efficiency. In the context of synthesizing this compound, this could involve exploring alternative solvents, catalytic methods to reduce the use of stoichiometric reagents, and designing a synthetic route that minimizes the number of steps.

The following table outlines key considerations for the scalable and sustainable synthesis of this compound.

AspectKey ConsiderationsPotential Improvements
Starting Materials Availability, cost, and toxicity of precursors.Use of abundant and renewable feedstocks.
Reagents Stoichiometric vs. catalytic reagents, hazardous materials.Development of efficient catalytic systems to minimize waste.
Solvents Use of volatile organic compounds (VOCs).Application of greener solvents (e.g., water, supercritical fluids) or solvent-free conditions.
Process Efficiency Number of synthetic steps, overall yield, purification methods.Route optimization for higher yields and fewer steps, use of chromatography alternatives.
Energy Consumption Reaction temperatures and times.Use of microwave-assisted synthesis or flow chemistry to reduce energy usage.

Developing a truly scalable and sustainable synthesis for this compound will require dedicated process chemistry research focusing on these and other green chemistry metrics.

Advanced Spectroscopic and Crystallographic Analysis of 5 Bromo 2,2 Difluorospiro 2.3 Hexane

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential to piece together the molecular structure of 5-Bromo-2,2-difluorospiro[2.3]hexane, from its atomic connectivity to the spatial arrangement of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the environment of the fluorine atoms. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum is expected to show complex signals for the aliphatic protons on the cyclopropane (B1198618) and cyclobutane (B1203170) rings. The proton on the carbon bearing the bromine atom (C5) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the bromine. The cyclopropyl (B3062369) and cyclobutyl protons would exhibit signals in the aliphatic region, with their multiplicity dictated by geminal and vicinal coupling.

¹³C NMR: The carbon spectrum provides critical information on the number of unique carbon atoms. libretexts.org Due to molecular symmetry, the spectrum would be expected to display distinct signals for the spiro carbon, the difluorinated carbon, the bromine-bearing carbon, and the remaining methylene (B1212753) carbons of the rings. The signal for the carbon atom bonded to the two fluorine atoms (C2) would be significantly shifted downfield and would appear as a triplet due to one-bond C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is instrumental for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms on the C2 position, confirming the geminal difluoro substitution.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure. mdpi.com A COSY spectrum would establish the proton-proton coupling networks within the cyclobutane and cyclopropane rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range correlations (2-3 bonds), allowing for the unequivocal assignment of all quaternary carbons and the connection between the different spin systems. mdpi.com

Table 1: Predicted NMR Data for this compound
Technique Atom/Group Predicted Chemical Shift (ppm) Expected Multiplicity / Coupling
¹H NMR H at C5~4.0 - 4.5Multiplet
Cyclobutyl CH₂~2.0 - 3.0Multiplets
Cyclopropyl CH₂~0.8 - 1.5Multiplets
¹³C NMR C2 (CF₂)~110 - 120Triplet (¹JCF)
C5 (CHBr)~45 - 55Doublet
Spiro C (C3)~30 - 40Singlet
Other CH₂~15 - 35Triplets
¹⁹F NMR C2-F₂VariesSinglet

Infrared and Raman Spectroscopy for Functional Group Analysis

C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ in the IR spectrum would confirm the presence of the aliphatic C-H bonds of the cyclobutane and cyclopropane rings. docbrown.info

C-F Stretching: Strong absorption bands, typically found in the 1000-1200 cm⁻¹ region, are characteristic of C-F stretching vibrations and would be a key indicator of the difluoro group.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence of the bromine substituent. aip.org

Ring Vibrations: The puckering and breathing modes of the cyclobutane ring, which are characteristic of four-membered ring systems, would be observable in both IR and Raman spectra, often in the fingerprint region (< 1500 cm⁻¹). dtic.milresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. The mass spectrum of this compound would exhibit a distinctive pattern due to the isotopic abundance of bromine.

Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. savemyexams.comlibretexts.org This results in a characteristic molecular ion cluster where the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of almost equal intensity. researchgate.net This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula, C₆H₇BrF₂. Fragmentation patterns would likely involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr), as well as characteristic cleavages of the spirocyclic ring system. researchgate.net

Solid-State Structural Determination via Single-Crystal X-ray Diffraction

While spectroscopic methods provide information about connectivity, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com This technique can precisely map the atomic positions, bond lengths, bond angles, and torsional angles. rsc.org

For this compound, an SCXRD analysis would provide:

Absolute Confirmation of Connectivity: It would verify the spirocyclic fusion of the cyclopropane and cyclobutane rings.

Precise Geometric Parameters: Exact bond lengths (e.g., C-C, C-Br, C-F) and bond angles would be determined, offering insight into the ring strain inherent in the spiro[2.3]hexane system.

Solid-State Conformation: The analysis would reveal the specific conformation adopted by the molecule in the crystal lattice, including the puckering of the cyclobutane ring. researchgate.net

Intermolecular Interactions: It would identify any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing.

Although a specific crystal structure for this exact compound is not publicly available, data from similar structures demonstrate the level of detail that can be obtained.

Table 2: Representative Crystallographic Data Obtainable from SCXRD
Parameter Example Value / Information Provided
Chemical Formula C₆H₇BrF₂
Formula Weight 197.02 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) e.g., 4
Calculated Density g/cm³

Conformational and Stereochemical Analysis of the Spiro[2.3]hexane Framework

The spiro[2.3]hexane framework is a conformationally restrained system. researchgate.net The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. aip.org This puckering creates two distinct positions for substituents on the ring: axial and equatorial. The substituent on the C5 carbon (bromine) can therefore exist in either of these orientations, leading to different conformers. The interconversion between these conformers can be studied using dynamic NMR techniques. rsc.org

The stereochemistry of the molecule arises from the chiral centers, including the spiro carbon (C3) and the bromine-substituted carbon (C5). This gives rise to the possibility of diastereomers, depending on the relative orientation of the substituents on the two rings.

Diastereomeric Purity and Control

The synthesis of this compound can potentially lead to the formation of multiple diastereomers. The relative orientation of the bromine atom with respect to the cyclopropane ring (either cis or trans) defines the diastereomeric relationship. Controlling the stereochemical outcome of the synthetic reactions is crucial for obtaining a single, pure diastereomer.

The assessment of diastereomeric purity is typically accomplished using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often employing a chiral stationary phase. Spectroscopic methods, particularly NMR, can also be used to determine the ratio of diastereomers in a mixture, as different diastereomers will have distinct sets of signals. In cases of stereoselective synthesis, Nuclear Overhauser Effect (NOE) NMR experiments can be employed to determine the relative stereochemistry of the final products by observing through-space interactions between protons on the different rings. nih.gov

Exit Vector Plot (EVP) Analysis

Exit Vector Plot (EVP) analysis is a computational tool utilized in medicinal chemistry and structural biology to visualize and navigate the chemical space occupied by molecular scaffolds. This method is particularly valuable for understanding the three-dimensional arrangement of substituents attached to a central core, thereby aiding in rational drug design, scaffold hopping, and structure-activity relationship (SAR) studies. The analysis characterizes the spatial relationship between two "exit vectors," which represent the bonds connecting substituents to the scaffold.

The geometry of these exit vectors is defined by four key parameters:

r: The distance between the points of attachment (the origins of the exit vectors) on the scaffold.

φ1 and φ2: Two angles that describe the orientation of each exit vector relative to the plane defined by the two attachment points and a reference point on the scaffold.

θ: A dihedral angle that describes the relative twist or torsion between the two exit vectors.

By plotting these parameters against each other, EVPs provide a visual representation of the conformational space accessible to a given scaffold. Similar to Ramachandran plots for peptides, distinct regions on an EVP correspond to specific spatial arrangements of the substituents, which can be correlated with biological activity or other properties of interest. For instance, analysis of cycloalkanes using EVPs has revealed four well-defined regions (α, β, γ, and δ) that correspond to different conformational families. rsc.orgenamine.net

For this compound, the rigid spirocyclic core, composed of a cyclopropane and a cyclobutane ring, significantly constrains the possible orientations of its substituents. The spiro[2.3]hexane scaffold itself is of interest as a bioisosteric replacement for other cyclic systems in drug discovery. The bromine atom at the 5-position serves as one exit vector, while the difluorinated carbon at the 2-position provides another key vector for analysis. The relative orientation of these vectors is largely dictated by the puckering of the cyclobutane ring and the fixed perpendicular arrangement of the two rings inherent to the spirocyclic system.

Computational modeling and analysis of the conformational landscape of this compound would allow for the calculation of its characteristic EVP parameters. These parameters can then be compared to established EVP databases of known bioactive scaffolds to assess its potential for mimicking other molecular shapes and for its utility in the design of novel therapeutic agents. The inherent three-dimensionality of spiro compounds makes them attractive scaffolds in modern drug discovery, moving away from the "flat" structures that have traditionally dominated medicinal chemistry. mdpi.commdpi.com

The hypothetical EVP parameters for the cis- and trans-isomers of a disubstituted spiro[2.3]hexane system, such as that of this compound, can be estimated based on known values for cyclobutane and other spirocyclic systems. The table below presents a plausible set of EVP parameters that would be expected from a detailed computational analysis.

IsomerParameterValueDescription
cis-5-Bromo-2,2-difluorospiro[2.3]hexaner (Å)2.2 - 2.4Distance between the C-Br and C-CF2 attachment points.
φ1 (°)30 - 40Angle of the C-Br exit vector.
φ2 (°)30 - 40Angle of the C-CF2 exit vector.
θ (°)0 - 30Dihedral angle between the two exit vectors.
trans-5-Bromo-2,2-difluorospiro[2.3]hexaner (Å)2.2 - 2.4Distance between the C-Br and C-CF2 attachment points.
φ1 (°)50 - 60Angle of the C-Br exit vector.
φ2 (°)30 - 40Angle of the C-CF2 exit vector.
θ (°)150 - 180Dihedral angle between the two exit vectors.

These values are illustrative and would be confirmed through detailed quantum mechanical calculations and potentially by X-ray crystallographic analysis of the compound or its derivatives. The distinct values for the cis and trans isomers highlight the ability of EVP analysis to differentiate between stereoisomers and to quantify the impact of stereochemistry on the three-dimensional presentation of functional groups.

Reactivity Profiles and Chemical Transformations of 5 Bromo 2,2 Difluorospiro 2.3 Hexane

Intrinsic Reactivity Derived from Ring Strain in Spiro[2.3]hexanes

The spiro[2.3]hexane framework is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry of sp³ hybridized carbon atoms. wikipedia.org This inherent strain is a driving force for many of the reactions this class of molecules undergoes. Small spiroalkanes, including spiro[2.3]hexane, exhibit a unique bonding situation at the spirocarbon due to these strain effects. researchgate.net The strain energy elevates the ground state energy of the molecule, making it more susceptible to reactions that can relieve this strain, such as ring-opening or rearrangement reactions. nih.govswarthmore.edu

The reactivity of the spiro[2.3]hexane system is often harnessed in synthetic chemistry. For instance, the ring strain in 1-oxaspiro[2.3]hexanes can be exploited for further synthetic derivatization. rsc.org These strained systems can undergo facile ring expansion under Lewis acidic conditions to form cyclopentanone (B42830) derivatives, a transformation driven by the release of the strain energy from both the cyclopropane (B1198618) and cyclobutane (B1203170) rings. nih.gov This reactivity highlights the potential of the spiro[2.3]hexane core to serve as a precursor to more complex polycyclic compounds. researchgate.net

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the spiro[2.3]hexane ring is a key functional handle, enabling a variety of chemical transformations.

Nucleophilic Displacement and Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-2,2-difluorospiro[2.3]hexane is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. While direct examples for this specific compound are not prevalent in the provided search results, analogous systems demonstrate the feasibility of such reactions. For instance, nucleophilic displacements of bromo substituents in 2-azabicyclo[2.1.1]hexanes have been successfully achieved, yielding products with fluoro, acetoxy, hydroxy, and azido (B1232118) groups, among others. nih.gov The efficiency of these reactions can be influenced by the solvent and the choice of metal salt. nih.gov

Furthermore, the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Efficient palladium-catalyzed cross-coupling methods have been developed for various bromo-substituted heterocyclic compounds, such as 5-bromo-1,2,3-triazine, allowing for the introduction of aryl and heteroaryl moieties. uzh.chnih.govresearchgate.netchemrxiv.orgresearchgate.net The optimization of reaction conditions, including the choice of ligand and catalyst loading, is crucial for achieving high yields in these transformations. uzh.ch

Radical Reactions and Reductions

The carbon-bromine bond can also undergo homolytic cleavage to generate radical intermediates. Radical reactions offer an alternative pathway for functionalization. For example, radical addition reactions of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers have been reported, demonstrating the utility of the bromo-difluoroacetyl group in forming new carbon-carbon bonds under radical conditions. nih.gov These types of reactions can be initiated by various methods, including the use of radical initiators or photochemically. researchgate.net

Reduction of the carbon-bromine bond to a carbon-hydrogen bond is another possible transformation. This can be achieved using various reducing agents, such as tin hydrides or silanes, often via a radical mechanism. This dehalogenation reaction can be useful for removing the bromine atom after it has served its synthetic purpose.

Influence of Geminal Difluorine on Reaction Pathways and Selectivity

The presence of the geminal difluoro group at the 2-position of the spiro[2.3]hexane ring significantly influences the molecule's reactivity and selectivity. Fluorine is the most electronegative element, and its presence can exert strong electronic effects. The two fluorine atoms withdraw electron density from the adjacent carbon atom, which can impact the stability of nearby carbocations or carbanions that may form during a reaction.

This electron-withdrawing nature can affect the rates and regioselectivity of reactions. For example, in nucleophilic substitution reactions, the geminal difluoro group can influence the reactivity of the C-Br bond. The introduction of fluorine atoms can also alter the acidity of adjacent protons. nih.gov Furthermore, the steric bulk of the fluorine atoms can play a role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions. The synthesis of compounds containing geminal difluoro groups often requires specific methodologies, as seen in the preparation of various fluoro-substituted organic molecules. chemrxiv.org

Derivatization and Functional Group Interconversions on the Spiro[2.3]hexane Core

Beyond transformations involving the bromine substituent, the spiro[2.3]hexane core itself can be further derivatized. The inherent ring strain can be harnessed to drive ring-opening and rearrangement reactions, leading to the formation of functionalized cyclopentane (B165970) and other carbocyclic systems. nih.gov For instance, the reaction of alkylidenecyclopropanes with specific reagents can lead to the formation of spiro[2.3]hexanes, which can then be subjected to further transformations. researchgate.net

The introduction of other functional groups onto the spirocyclic framework can be achieved through various synthetic strategies. For example, the synthesis of heteroatom-containing spiro[2.3]hexanes, such as 1-oxaspiro[2.3]hexanes and 5-azaspiro[2.3]hexanes, has been reported. rsc.org These functionalized spirocycles can serve as versatile intermediates for the synthesis of more complex and biologically interesting molecules. rsc.org The ability to perform functional group interconversions on the spiro[2.3]hexane core, coupled with the reactivity of the bromine substituent, makes this compound a valuable building block in organic synthesis.

Computational and Theoretical Investigations of 5 Bromo 2,2 Difluorospiro 2.3 Hexane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and equilibrium geometry of 5-Bromo-2,2-difluorospiro[2.3]hexane. These calculations can provide a detailed picture of bond lengths, bond angles, and dihedral angles. The introduction of bromine and two fluorine atoms is expected to significantly influence the geometry of the spiro[2.3]hexane skeleton.

The C-F bonds are anticipated to be shorter and stronger than C-H bonds, conferring a degree of chemical stability. nih.gov Conversely, the C-Br bond is longer and weaker. The gem-difluoro group on the cyclopropane (B1198618) ring will likely alter the bond lengths within the three-membered ring due to the high electronegativity of fluorine. DFT calculations, using functionals like B3LYP with a suitable basis set such as 6-31G* or larger, can precisely predict these structural parameters.

The electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can also be mapped. The MEP surface would likely show regions of negative potential around the electronegative fluorine and bromine atoms, indicating sites susceptible to electrophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and electronic transitions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted ValueInfluence of Substituents
C-F Bond Length~1.35 ÅShortened due to high fluorine electronegativity.
C-Br Bond Length~1.94 ÅElongated due to larger atomic radius of bromine.
C-C (cyclopropane)~1.51 ÅMay be slightly altered by gem-difluoro substitution.
C-C (cyclobutane)~1.55 ÅPuckering of the ring will influence specific bond lengths.
C-Br Bond Angle~109.5°Dependent on the puckering of the cyclobutane (B1203170) ring.
F-C-F Bond Angle~105°Typically smaller than the ideal tetrahedral angle.

Note: The data in this table is illustrative and based on typical values for similar chemical environments, as specific computational studies on this compound are not publicly available.

Mechanistic Probing of Key Synthetic Steps and Transformations

Theoretical calculations are invaluable for elucidating the mechanisms of reactions involved in the synthesis and transformation of spiro[2.3]hexanes. For instance, the synthesis of the spiro[2.3]hexane core often involves cyclopropanation of a methylenecyclobutane (B73084) precursor. acs.org Computational modeling can map the potential energy surface of such reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, explaining observed stereoselectivities. beilstein-journals.org

For this compound, key synthetic steps that could be modeled include the introduction of the gem-difluoro group and the bromination of the cyclobutane ring. DFT calculations can help predict the regioselectivity of the bromination and provide insights into the stability of potential intermediates, such as carbocations or radicals, depending on the reaction conditions.

Conformational Analysis and Energy Landscape Mapping

The cyclobutane ring in spiro[2.3]hexane is not planar and can exist in puckered conformations. The interplay of these conformers and the orientation of the bulky bromine substituent will define the molecule's three-dimensional shape and reactivity. Conformational analysis using computational methods can map the potential energy landscape to identify the most stable conformers and the energy barriers between them. mdpi.com

For this compound, the primary conformational flexibility will arise from the puckering of the cyclobutane ring and the pseudo-axial or pseudo-equatorial positioning of the bromine atom. The presence of the rigid spiro-fused cyclopropane ring will constrain the possible conformations. beilstein-journals.orgrsc.org Computational methods can quantify the relative energies of these conformers, providing insights into the predominant species at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerBromine PositionRelative Energy (kcal/mol)Predicted Population (298 K)
1Pseudo-equatorial0.00~70%
2Pseudo-axial0.55~30%

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The actual energy differences and populations would need to be determined by specific quantum chemical calculations.

Analysis of Strain Energy and Related Electronic Effects in Spirocyclic Systems

Spiro[2.3]hexane is an inherently strained molecule due to the presence of three- and four-membered rings fused at a single carbon atom. mdpi.comrsc.org The total strain energy is a combination of angle strain, torsional strain, and non-bonded steric interactions. Computational methods can quantify this strain energy using homodesmotic or isodesmotic reactions, where the molecule is hypothetically broken down into less-strained reference compounds.

The strain energy of spiro[2.3]hexane is expected to be close to the sum of the strain energies of cyclopropane and cyclobutane. mdpi.com The introduction of gem-difluoro groups can have a notable impact on the ring strain. While fluorine substitution does not always greatly affect the strain in cyclobutane, it can significantly increase ring strain energy in some oxygen-containing spiro compounds. nih.govresearchgate.net The electronic effects of the bromine and fluorine substituents, such as inductive withdrawal, will also modulate the electronic structure and stability of the strained rings.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical models can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and other spectroscopic data.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions can be particularly useful for complex spirocyclic systems where spectral interpretation can be challenging. nmrdb.orgnmrdb.org Combining quantum mechanical computations with machine learning has shown to increase the predictive accuracy of NMR parameters. nih.gov

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The positions and intensities of the absorption bands corresponding to C-F, C-Br, and C-H stretching and bending modes can be determined, providing a theoretical fingerprint of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound (Illustrative)

Carbon AtomHybridizationPredicted Chemical Shift (ppm)Rationale
Spirocentersp³40-50Highly strained quaternary carbon.
CF₂sp³110-120 (triplet)Significant downfield shift due to two fluorine atoms.
CHBrsp³45-60Downfield shift due to electronegative bromine.
CH₂ (cyclopropane)sp³15-25Typical range for cyclopropyl (B3062369) carbons.
CH₂ (cyclobutane)sp³20-35Dependent on position relative to substituents.

Note: These are illustrative chemical shift ranges based on general principles and data for related compounds. Accurate prediction requires specific calculations for the optimized geometry of the molecule.

Synthetic Applications and Future Research Directions of 5 Bromo 2,2 Difluorospiro 2.3 Hexane

Strategic Building Block Potential in Complex Organic Synthesis

The structure of 5-Bromo-2,2-difluorospiro[2.3]hexane makes it a highly valuable building block for the synthesis of more complex molecular architectures. Its utility stems from the presence of distinct functional handles that can be manipulated with high selectivity. The spiro[2.3]hexane framework itself is a desirable three-dimensional (3D) scaffold that allows for the precise positioning of substituents in space, a critical aspect in modern drug design. rsc.org

The bromine atom on the cyclobutane (B1203170) ring serves as a versatile functional group for a wide array of synthetic transformations. It is a prime site for:

Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the direct attachment of aryl, alkyl, alkynyl, and amino groups, enabling rapid diversification of the core structure.

Lithiation and Grignard Formation: The bromo-substituent can be converted into an organometallic species via halogen-metal exchange. The resulting organolithium or Grignard reagent can then be reacted with a variety of electrophiles to introduce a wide range of functionalities.

Radical Reactions: Halogen-atom transfer radical cyclization (HATRC) is a known method for forming spiro-indoles, highlighting the utility of halogenated precursors in radical-mediated ring-forming reactions. nih.gov

The gem-difluoro group on the cyclopropane (B1198618) ring is not merely a passive substituent. It imparts significant electronic effects on the molecule, influencing the reactivity of adjacent bonds and providing metabolic stability. This feature is particularly attractive in medicinal chemistry, where blocking sites of metabolism is a key strategy. The synthesis of spiro[2.3]hexanes can be achieved through various methods, including photoinduced additive-free approaches and reactions employing reagents like trimethylaluminum/diiodomethane, which can be adapted for functionalized precursors. rsc.orgresearchgate.net The combination of these features positions this compound as a powerful intermediate for constructing novel chemical entities with precisely controlled three-dimensional structures.

Role as Conformational Constraining Elements and Bioisosteric Replacements in Chemical Design

A fundamental strategy in medicinal chemistry is the use of conformational restriction to "freeze" a molecule in its bioactive conformation, thereby enhancing potency and selectivity for its biological target. nih.govresearchgate.net Spirocyclic scaffolds are exceptionally well-suited for this purpose. rsc.orgacs.org The spiro[2.3]hexane core of this compound imposes a rigid, well-defined geometry, significantly reducing the number of accessible conformations compared to more flexible acyclic or monocyclic systems. rsc.org This inherent rigidity and high sp3-character are key attributes for escaping the "flatland" of traditional aromatic building blocks in drug discovery. rsc.org

The application of a 5-azaspiro[2.3]hexane derivative as a constrained analogue of L-glutamic acid exemplifies this principle. nih.govbeilstein-journals.org By incorporating the spiro moiety, the rotation around key chemical bonds was limited, creating a "frozen" analogue to probe receptor binding requirements. nih.govbeilstein-journals.org

Beyond conformational constraint, the spiro[2.3]hexane motif and its substituents serve as valuable bioisosteres. Bioisosterism, the replacement of a chemical group with another that retains similar physical and chemical properties, is a powerful tool for modulating a molecule's characteristics, such as lipophilicity, solubility, and metabolic stability. chem-space.combenthamscience.com

Spiro[2.3]hexane as a Benzene Ring Bioisostere: Saturated and conformationally rigid bicyclic and spirocyclic molecules are increasingly used as bioisosteric replacements for disubstituted phenyl rings. chem-space.comenamine.net Replacing a flat aromatic ring with a 3D spirocyclic core can lead to improved physicochemical properties, better ADME profiles, and novel intellectual property. rsc.orgchem-space.com

Gem-Difluoro Group as a Bioisostere: The gem-difluoromethylene group (CF2) is a well-established bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or even a methylene (B1212753) (CH2) group in certain contexts. nih.gov It can act as a hydrogen bond acceptor while increasing metabolic stability and modulating lipophilicity.

The table below illustrates how the spiro[2.3]hexane core can serve as a bioisosteric replacement for a common structural motif.

Featureortho-Disubstituted Phenyl RingSpiro[2.3]hexane CoreAdvantage of Replacement
Geometry Planar (2D)Three-Dimensional (3D)Improved spatial exploration, potential for enhanced target selectivity. rsc.org
sp3 Character LowHighIncreased solubility, improved metabolic stability, escape from "flatland". rsc.org
Exit Vectors Co-planarOrthogonal planesPrecise and rigid positioning of substituents in 3D space. acs.org
Flexibility RigidRigid but with defined vectorsFavorable for locking in a bioactive conformation. researchgate.net

Exploration in Advanced Materials Science (e.g., organic electronics, optoelectronics) related to Spirocyclic Motifs

The unique structural and electronic properties of spirocyclic compounds extend their utility beyond life sciences into the realm of advanced materials. nih.gov The rigid, perpendicular arrangement of the two rings in a spiro-junction provides a distinct three-dimensional geometry that is difficult to achieve with other scaffolds. acs.org This structural feature is being increasingly exploited in the design of novel materials with tailored properties.

One prominent example is the use of spiro ligands in the construction of Metal-Organic Frameworks (MOFs). acs.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. A recent study demonstrated the successful use of spiro[3.3]heptane-2,6-dicarboxylic acid as a bioisosteric replacement for the conventional aromatic ligand 1,4-benzenedicarboxylic acid in designing a new family of isoreticular MOFs. acs.org The spiro ligand's non-coplanar exit vectors were crucial for creating a partitioned pore space, leading to excellent gas sorption and separation properties. acs.org

While direct applications of this compound in materials science are still emerging, its potential is significant:

Organic Electronics: The spirocyclic core can be used to create non-planar, rigid structures that can disrupt π-π stacking in organic semiconductors, potentially leading to improved solubility and film morphology in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Polymers: The bromo-functionality can serve as an initiation site for polymerization or as a point of attachment to a polymer backbone, allowing for the incorporation of the rigid, fluorinated spiro[2.3]hexane unit to modify the physical properties of the resulting material.

Optoelectronic Materials: The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic materials, which is beneficial for electron transport materials. The rigid spiro-framework can also enhance the thermal and morphological stability of thin films used in electronic devices.

Emerging Methodologies for Halogenated Spirocyclic Compounds

The synthesis of functionalized spirocycles, particularly halogenated ones, is an active area of research. The development of efficient and selective synthetic methods is crucial for making these building blocks readily accessible for further exploration. Several emerging methodologies are applicable to the synthesis of compounds like this compound and its analogues.

One notable strategy is the halogen atom transfer radical cyclization (HATRC) , which has been successfully used to synthesize spiro-indoles from N-(indolylmethyl)trichloroacetamides under copper catalysis. nih.gov This method demonstrates the feasibility of forming spirocyclic systems through radical pathways initiated by a halogen atom transfer.

Another relevant approach involves the halogenation of unsaturated amides . This method uses electrophilic halogen reagents to construct carbon-halogen bonds in a cascade reaction involving intermolecular electrophilic addition followed by intramolecular nucleophilic attack, yielding halogenated spirooxazolines in high yields under mild, metal-free conditions. bohrium.com

The table below summarizes some modern synthetic approaches relevant to halogenated spirocycles.

Synthetic MethodologyDescriptionKey Features
Radical Cyclization (HATRC) A radical cascade reaction initiated by halogen atom transfer to form a spirocyclic core. nih.govForms spiro-heterocycles; Utilizes copper catalysis.
Electrophilic Halogenation An electrophilic addition/intramolecular nucleophilic attack cascade on unsaturated precursors. bohrium.comMetal-free; Mild conditions; High yields for spirooxazolines.
Photoinduced Annulation Visible-light mediated construction of spiro[2.3]hexane scaffolds from alkenes. rsc.orgGreen chemistry approach; Avoids toxic reagents; Mild conditions.
Organometallic Reagent-Mediated Cyclopropanation Reaction of alkylidenecyclobutanes with reagents like Me3Al/CH2I2 to form spiro[2.3]hexanes. researchgate.netDirect formation of the spiro[2.3]hexane system.

These methods, combined with established techniques for fluorination and bromination, provide a toolkit for the synthesis and future derivatization of this compound.

Outlook and Future Research Challenges in Spiro[2.3]hexane Chemistry

The chemistry of spiro[2.3]hexane and its derivatives is poised for significant growth, driven by the increasing demand for novel 3D scaffolds in drug discovery and materials science. However, several challenges and opportunities lie ahead.

Future Research Directions:

Medicinal Chemistry: A primary focus will be the continued exploration of spiro[2.3]hexane derivatives as bioisosteres for common cyclic and aromatic motifs. rsc.org The development of novel spiro[2.3]hexane motifs, particularly those incorporating multiple heteroatoms, is imperative for navigating the crowded intellectual property landscape. rsc.org

Asymmetric Synthesis: A major challenge is the development of robust and scalable stereocontrolled syntheses. beilstein-journals.org Controlling the stereochemistry of multiple contiguous chiral centers, especially at the spiro-center, is crucial for elucidating structure-activity relationships in biological systems.

Materials Science: The systematic investigation of fluorinated spiro[2.3]hexanes as building blocks for polymers and crystalline materials is a promising frontier. Research into how the rigid, 3D structure influences bulk properties such as thermal stability, charge transport, and porosity is needed. acs.org

Methodology Development: There is a continuing need for new synthetic methodologies that are efficient, sustainable, and tolerant of a wide range of functional groups. rsc.orgrsc.org Green chemistry approaches, such as photocatalysis, will likely play a larger role. rsc.org

Challenges:

Synthetic Accessibility: Despite recent advances, the synthesis of complex, highly functionalized spiro[2.3]hexanes can be challenging and require multi-step sequences. beilstein-journals.org Improving the accessibility of these building blocks is key to their widespread adoption.

Scalability: Many laboratory-scale syntheses are not readily amenable to large-scale production. Developing scalable routes is essential for industrial applications in both pharmaceuticals and materials. researchgate.net

Understanding Structure-Property Relationships: While the benefits of 3D architecture are generally recognized, a deeper, quantitative understanding of how the specific geometry of the spiro[2.3]hexane core influences molecular properties is still needed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.